REACTION_CXSMILES
|
C([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[O:17]C)(C)(C)C.[Cl-].[Li+]>CN(C=O)C>[F:16][C:12]1[C:13]([F:15])=[CH:14][C:9]([O:8][CH2:7][C:6]([OH:19])=[O:5])=[C:10]([OH:17])[CH:11]=1 |f:1.2|
|
Name
|
product
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C=C(C(=C1)F)F)OC)=O
|
Name
|
|
Quantity
|
0.345 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethylacetate/2M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure, yield 0.7 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(OCC(=O)O)C=C1F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |